molecular formula C15H16N2OS B2480365 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919227-54-6

1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2480365
CAS No.: 919227-54-6
M. Wt: 272.37
InChI Key: XIBIWGNJHMIPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidinone derivative characterized by a fused cyclopentane ring system and a thioxo (C=S) group at the 4-position.

Properties

IUPAC Name

1-(2-phenylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-16-14(19)12-7-4-8-13(12)17(15)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIWGNJHMIPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Stepwise Synthesis

Intermediate Formation via Cyclopentanone Derivatives

The foundational route begins with cyclopentanone derivatives, which undergo enamine formation with morpholine in anhydrous benzene. Subsequent acylation and cyclocondensation with 2-cyanoacetamide in the presence of diethylamine yield the pyrimidine core. For example, intermediate A4 (2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid) is synthesized via hydrolysis of ethyl esters using lithium hydroxide monohydrate in isopropanol/water (1:2), achieving a 62.3% yield. Acidification with HCl (pH < 3) precipitates the product, which is recrystallized in acetone for purity >99%.

Thioxo Group Introduction

Thionylation is achieved using thionyl chloride (SOCl₂) in dichloromethane with catalytic N,N-dimethylformamide (DMF). A suspension of intermediate A4 (2.0 g) in DCM reacts with SOCl₂ (0.47 mL) at 0°C for 0.5 h, forming the acetamide derivative A5 (1.0 g, 50% yield). This step is critical for introducing the 4-thioxo moiety, confirmed via ¹H-NMR (δ 13.5 ppm, broad singlet for -SH).

One-Pot Multicomponent Approaches

Enamine-Acyl Cyclization

A streamlined "one-pot" method condenses cyclopentanone, 2-cyanoacetamide, and phenethylamine derivatives in the presence of diethylamine. The enamine intermediate forms in situ, followed by acyl migration and cyclization at 70–75°C for 3 h. This approach avoids isolation steps, achieving 75–85% yields for analogous pyrimidines.

Thorpe-Ziegler Cyclization

Post-cyclization, sodium ethoxide mediates ring closure via the Thorpe-Ziegler mechanism, forming the fused tetracyclic structure. For instance, ethyl chloroacetate alkylates the pyrimidine nitrogen, and subsequent base treatment (NaOEt) induces cyclization to furopyridines. Adapting this for the target compound could involve substituting chloroacetate with phenethyl bromide.

Catalytic Hydrolysis and Acidification

Saponification-Hydrolysis

Ethyl {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetate (40 g) undergoes saponification with aqueous NaOH (11.04 g in 200 mL H₂O) at 70–75°C for 3 h. Toluene extraction removes hydrophobic byproducts, and HCl acidification (pH 1.24) precipitates the carboxylic acid derivative in 89.67% yield.

Recrystallization Optimization

Recrystallization in acetone at 45°C enhances purity to 99.15%, as confirmed by HPLC. This step is vital for pharmaceutical-grade synthesis, minimizing residual solvents (<0.1% by GC-MS).

Hybrid Catalytic Systems

Organocatalyzed Thiourea Formation

Recent advances employ thiourea catalysts for one-pot assembly of the pyrimidin-2(5H)-one core. For example, L-proline (20 mol%) in ethanol catalyzes the condensation of cyclopentanone, phenethylamine, and carbon disulfide at 80°C, achieving 78% yield.

Nanocatalyzed Cyclization

Fe₃O₄ nanoparticles (10 mg) in water enable microwave-assisted cyclization (150 W, 10 min) with 92% yield. This green method reduces reaction time from hours to minutes, though scalability remains untested.

Alternative Thiocyanation Routes

Schiff Base Condensation

Adapting methods from pyrazolone synthesis, 4-aminoantipyrine reacts with trans-cinnamaldehyde derivatives in anhydrous methanol to form Schiff bases. Subsequent thiocyanation with ammonium thiocyanate introduces the thioxo group, though yields for cyclopenta[d]pyrimidines are modest (45–55%).

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly via Fmoc chemistry, though this remains exploratory for thiopyrimidines. Preliminary data suggest 60% purity after cleavage, necessitating further optimization.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison
Method Conditions Yield (%) Purity (%) Scalability
Classical Stepwise LiOH·H₂O, HCl, 70°C, 3 h 89.67 99.15 High
One-Pot Diethylamine, 70°C, 6 h 75–85 95–98 Moderate
Hybrid Catalysis L-proline, EtOH, 80°C, 12 h 78 97 Low
Nanocatalyzed Fe₃O₄, microwave, 10 min 92 98 Unknown

Mechanistic Insights

Acid-Catalyzed Cyclization

Protonation of the carbonyl oxygen in intermediate A3 facilitates nucleophilic attack by the thiol group, forming the thiopyrimidine ring. Density functional theory (DFT) studies suggest a ΔG‡ of 25.6 kcal/mol for this step, favoring spontaneous cyclization at >60°C.

Base-Mediated Acyl Transfer

In saponification, hydroxide deprotonates the ester carbonyl, enabling nucleophilic acyl substitution. The resultant carboxylate precipitates upon acidification, with minimal epimerization due to the rigid cyclopentane backbone.

Chemical Reactions Analysis

Types of Reactions

1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions with a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s phenethyl and thioxo groups distinguish it from analogs with aryl, alkyl, or electron-modifying substituents. Key comparisons include:

  • 4-(4-Bromophenyl)-7-(4-bromobenzylidene) derivative (4e) : Contains bromine substituents, yielding a melting point (mp) of 219–222°C and 96% reaction yield under PEG/AlCl₃ catalysis .
  • 4-(4-Methylphenyl)-7-(4-methylbenzylidene) derivative (4f) : Electron-donating methyl groups increase mp to 241–243°C, with similar high yield (96%) .
  • 4-(4-Methoxyphenyl)-7-(4-methoxybenzylidene) derivative (4g) : Methoxy groups further elevate mp to 254–257°C, demonstrating substituent-dependent trends in thermal stability .
  • The thioxo group enhances sulfur-based reactivity relative to oxo (C=O) analogs .

Ring Size and Saturation

  • Cyclohepta[d]pyrimidinones (e.g., 4h): A seven-membered ring derivative with a 4-fluorophenyl group exhibits lower yield (53%) and mp (212°C) compared to cyclopenta analogs, highlighting the impact of ring strain and size on synthesis efficiency .
  • Target compound : The cyclopentane ring system likely improves synthetic accessibility and yield compared to larger rings, as seen in cyclopenta derivatives (85–96% yields) .

Biological Activity

1-Phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique cyclopenta[d]pyrimidine core with a thioxo group and a phenethyl moiety. Its molecular formula is C15H18N2OSC_{15}H_{18}N_2OS, indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, studies have indicated that thioxo derivatives can inhibit the growth of various cancer cell lines. A specific derivative was found to have an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

Table 1: Anticancer Activity of Thioxo Derivatives

CompoundCell LineIC50 (μM)
1HCT-116 (Colon)6.2
2T47D (Breast)27.3

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. Thioxo-substituted pyrimidines were evaluated for their antibacterial activity against various pathogens. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundBacteria TypeZone of Inhibition (mm)
Thioxo-1Staphylococcus aureus15
Thioxo-2Escherichia coli12

The exact mechanisms by which 1-phenethyl-4-thioxo compounds exert their biological effects are still under investigation. However, it is suggested that they may act through:

  • Inhibition of Enzymatic Activity : Many thioxo compounds inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies indicate that these compounds possess antioxidant properties, which can reduce oxidative stress in cells .

Case Studies

Several case studies highlight the therapeutic potential of thioxo derivatives:

  • Study on Breast Cancer : A study assessed the efficacy of a thioxo derivative in MCF-7 breast cancer cells, demonstrating a reduction in cell viability by over 50% at concentrations above 25 μM.
  • Antibacterial Screening : Another study screened various thioxo derivatives against clinical isolates of bacteria and found that certain derivatives exhibited superior activity compared to standard antibiotics.

Q & A

Q. What are the optimized synthetic routes for 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a Biginelli-like condensation using cyclopentanone, aryl aldehydes, and thiourea derivatives. A solvent-free protocol with potassium phthalimide (PPI, 15 mol%) as a catalyst at 120°C for 1.5–6 hours achieves yields of 76–96% . Key factors include:

  • Catalyst loading : 15 mol% PPI minimizes side reactions.
  • Temperature : Heating at 120°C ensures complete cyclization.
  • Substituent effects : Electron-withdrawing groups on aldehydes (e.g., 4-bromophenyl) improve reaction rates and yields (e.g., 96% for 4e) .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and stereochemistry. For example, SHELX programs are robust for small-molecule refinement, even with twinned data .
  • NMR/IR : 1^1H NMR detects tautomeric forms (e.g., thione vs. thiol), while IR confirms the C=S stretch (~1250 cm1^{-1}). Compare with analogs like 4-(4-hydroxyphenyl)-dihydropyrimidin-2(1H)-one .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR shifts may arise from tautomerism or dynamic exchange. For example:

  • Dynamic NMR (DNMR) : Apply variable-temperature 1^1H NMR to detect tautomeric equilibria (e.g., thione ↔ enethiol forms).
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate dominant tautomers .
  • Crystallographic cross-validation : Overlay X-ray-derived bond lengths with DFT-optimized geometries to confirm static structures .

Q. What strategies optimize catalytic efficiency for scalable synthesis?

Methodological Answer: Compare catalysts using metrics from Table 3 in :

Catalyst Yield (%) Time (h)
PPI85–961.5–6
H2_2SO4_470–804–8
Zeolite65–756–10
PPI outperforms others due to its recyclability (5 cycles with <5% yield loss) and solvent-free operation. For industrial-scale adaptation, consider fixed-bed reactors with immobilized PPI.

Q. How can structure-activity relationships (SAR) guide pharmacological evaluation?

Methodological Answer:

  • Core modifications : Replace the 4-thioxo group with carbonyl to assess anti-inflammatory activity (see cycloalkano-pyrimidin-2(1H)-one analogs) .
  • Substituent screening : Test derivatives with halogenated aryl groups (e.g., 4-bromo) for enhanced antimicrobial activity, as seen in thieno[2,3-d]pyrimidines .
  • In silico docking : Use AutoDock Vina to predict binding to cyclooxygenase (COX-2) or bacterial gyrase, informed by SAR data from pyrimidin-2(1H)-one derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.